An In-depth Technical Guide to 2-(2-Nitrophenyl)phenol: Molecular Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-(2-Nitrophenyl)phenol: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Nitrophenyl)phenol, a biphenyl derivative with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, structural characterization, and potential applications, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Properties
2-(2-Nitrophenyl)phenol, also known by its systematic name 2-hydroxy-2'-nitrobiphenyl, is an organic compound that consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a hydroxyl (-OH) group at the 2-position, and the other with a nitro (-NO2) group at the 2'-position. This specific arrangement of functional groups imparts distinct chemical reactivity and potential for further molecular elaboration.
Molecular Formula: C₁₂H₉NO₃[1]
Molecular Weight: 215.20 g/mol [1]
CAS Number: 20281-21-4
Structural Representation:
The foundational structure of 2-(2-Nitrophenyl)phenol is depicted below, illustrating the ortho-substitution pattern on both phenyl rings.
Caption: Molecular structure of 2-(2-Nitrophenyl)phenol.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.20 g/mol | [1] |
| CAS Number | 20281-21-4 | Smolecule |
Synthesis Methodologies: A Strategic Perspective
The construction of the biaryl scaffold in 2-(2-Nitrophenyl)phenol is a key synthetic challenge. Two primary cross-coupling strategies, the Suzuki-Miyaura coupling and the Ullmann condensation, are the most viable approaches. The choice between these methods is often dictated by the availability of starting materials, desired scale, and tolerance to functional groups.
Suzuki-Miyaura Coupling: A Versatile Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for biaryl synthesis. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of 2-(2-Nitrophenyl)phenol, two convergent strategies can be envisioned. Mechanistic investigations have shown that for the synthesis of 2-nitrobiphenyls, challenges can arise during the transmetalation step when a nitro group is present at the 2-position of the phenylboronic acid.[2]
Strategy A: Coupling of 2-hydroxyphenylboronic acid with 1-halo-2-nitrobenzene. Strategy B: Coupling of 2-nitrophenylboronic acid with a 2-halophenol derivative.
The choice between these routes depends on the commercial availability and stability of the respective boronic acids and halide precursors.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura synthesis of 2-(2-Nitrophenyl)phenol.
Ullmann Condensation: A Classic Alternative
The Ullmann condensation is a copper-catalyzed reaction that can be employed for the formation of biaryl compounds, typically from aryl halides. While often requiring harsher reaction conditions (high temperatures) than Suzuki couplings, it remains a valuable tool, especially for large-scale synthesis where the cost of palladium catalysts can be a consideration.[3][4][5] The reaction generally involves the coupling of two different aryl halides or the coupling of an aryl halide with a phenol.
Experimental Protocol: Ullmann-type Synthesis of 2,2'-Dinitrobiphenyl (A Precursor Analogue)
Materials:
-
o-Chloronitrobenzene
-
Copper bronze
-
Sand (as a heat moderator)
-
Ethanol (for extraction and recrystallization)
Procedure:
-
A mixture of o-chloronitrobenzene and dry sand is heated to 215–225 °C in a flask equipped with a mechanical stirrer.
-
Copper bronze is added slowly over approximately 1.2 hours, maintaining the temperature.
-
The reaction mixture is stirred at 215–225 °C for an additional 1.5 hours.
-
While still hot, the mixture is poured into a beaker containing sand and stirred to form clumps, which are then broken up after cooling.
-
The product is extracted by boiling with ethanol.
-
The ethanolic extracts are cooled to precipitate the crude 2,2'-dinitrobiphenyl.
-
The crude product is purified by recrystallization from hot ethanol.[6]
Causality in Experimental Choices:
-
Sand: In this solid-phase, high-temperature reaction, sand acts as a heat transfer agent and prevents the reactants from agglomerating, ensuring a more uniform reaction.
-
Copper Bronze: Activated copper is essential for the oxidative addition of the aryl halide, which initiates the catalytic cycle. The high surface area of the bronze powder facilitates the reaction.[3][6]
-
High Temperature: The Ullmann reaction typically has a high activation energy, necessitating elevated temperatures to drive the reaction to completion.[3][5]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic region (approx. 6.8-8.2 ppm) showing complex multiplets due to the protons on both phenyl rings. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Signals for 12 distinct aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the nitro group will also be significantly deshielded. |
| FTIR (cm⁻¹) | Broad O-H stretch (approx. 3200-3500 cm⁻¹), characteristic N-O stretching of the nitro group (asymmetric and symmetric, approx. 1520 and 1340 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and C-O stretching (approx. 1200-1250 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 215. Fragmentation may involve the loss of the nitro group (-NO₂) and hydroxyl group (-OH). |
Applications in Drug Discovery and Organic Synthesis
Precursor for Heterocyclic Scaffolds: The Gateway to Carbazoles
One of the most significant applications of 2-nitrobiphenyl derivatives, including 2-(2-Nitrophenyl)phenol, is their role as key intermediates in the synthesis of carbazoles.[1][7][8][9] Carbazoles are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities.[9]
The synthesis of carbazoles from 2-nitrobiphenyls is typically achieved through a reductive cyclization reaction. This transformation, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, which then cyclizes onto the adjacent phenyl ring.[1]
Reaction Pathway: Cadogan Reductive Cyclization
Caption: General scheme for the synthesis of carbazoles from 2-nitrobiphenyl precursors.
Potential in Medicinal Chemistry
The presence of the nitro group in 2-(2-Nitrophenyl)phenol opens avenues for its application in drug development. Aromatic nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[2] The nitro group can act as a pharmacophore or can be readily reduced to an amino group, providing a handle for further derivatization to explore structure-activity relationships.
Biphenyl derivatives, in general, are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. The combination of the biphenyl scaffold with a reactive nitro group and a phenolic hydroxyl group makes 2-(2-Nitrophenyl)phenol an attractive starting point for the synthesis of novel bioactive molecules. While specific biological data for 2-(2-Nitrophenyl)phenol is limited in the public domain, derivatives of N-(2-hydroxy-nitrophenyl) amides have been synthesized and evaluated for their antimicrobial activities.[10]
Conclusion and Future Outlook
2-(2-Nitrophenyl)phenol is a valuable synthetic intermediate with a clear and important application in the synthesis of carbazole derivatives. Its molecular structure, featuring strategically placed functional groups, also suggests potential for its use as a scaffold in the development of new therapeutic agents. Further research into refining its synthesis, comprehensively characterizing its physicochemical and toxicological properties, and exploring its biological activities is warranted to fully unlock its potential in both synthetic and medicinal chemistry. This guide serves as a foundational resource for researchers embarking on studies involving this versatile biphenyl derivative.
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